2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

Descripción

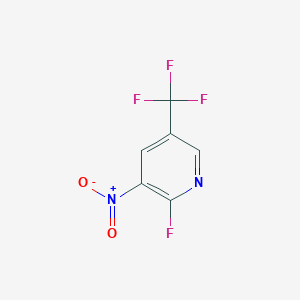

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by electron-withdrawing substituents at positions 2 (fluoro), 3 (nitro), and 5 (trifluoromethyl). These groups confer distinct physicochemical properties, including high electronegativity, lipophilicity, and stability, making it a candidate for applications in medicinal chemistry, agrochemicals, and analytical chemistry (e.g., as a matrix in mass spectrometry). Its molecular formula is C₇H₃F₄N₂O₂, with a molecular weight of 242.11 g/mol.

Propiedades

IUPAC Name |

2-fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBXIMNAPLIFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512960 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-16-7 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-fluoro-5-(trifluoromethyl)pyridine using nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the direct fluorination of 3-nitro-5-(trifluoromethyl)pyridine using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its stability and reactivity.

Material Science: Its unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with biological targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These properties allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural analogs vary in substituent types, positions, and functional groups, leading to differences in reactivity, stability, and application performance. Below is a detailed comparison:

Substituent Position and Electronic Effects

- 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine Positions 2, 3, 5: The trifluoromethyl (CF₃) group at position 5 is strongly electron-withdrawing, while the nitro (NO₂) group at position 3 and fluoro (F) at position 2 further polarize the aromatic ring. This configuration enhances resistance to electrophilic substitution but may favor nucleophilic attack at electron-deficient positions.

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP)

- Positions 2, 3, 5 : Hydroxyl (OH) at position 2 introduces hydrogen-bonding capability, while nitro at position 5 and CF₃ at position 3 create a less electron-deficient ring compared to the target compound.

- Application : HNTP serves as a MALDI matrix, detecting 185 metabolites in rat liver tissue, outperforming conventional matrices like 2,5-dihydroxybenzoic acid (145 metabolites) due to its low background interference and strong UV absorption .

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine

- Positions 2, 3, 5 : Methoxy (OCH₃) at position 2 is electron-donating, reducing ring polarization compared to fluoro.

- Impact : Lower electronegativity may reduce ionization efficiency in mass spectrometry but improve solubility in organic solvents.

Physicochemical Properties

Notes:

- Electron-withdrawing capacity : The target compound’s fluoro and nitro groups create a more electron-deficient ring than HNTP, which may improve stability in oxidative environments.

Application-Specific Performance

Mass Spectrometry

- HNTP : Detects 185 metabolites in liver tissue due to low background interference and strong UV absorption at 337 nm.

- Target Compound : The fluoro substituent may reduce crystal size (vs. hydroxyl in HNTP), enhancing matrix homogeneity and ionization efficiency.

Agrochemicals

- Chloro Derivatives : Used in pesticides for their stability and lipophilicity. The target compound’s nitro group could offer redox-active properties for prodrug activation.

Pharmaceutical Intermediates

- Methoxy Analog : A precursor in drug synthesis; the target’s fluoro group may improve metabolic stability by resisting cytochrome P450 oxidation.

Actividad Biológica

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both a nitro group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound significantly influence its biochemical interactions and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₄N₂O₂ |

| Molecular Weight | 194.09 g/mol |

| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through multiple mechanisms:

- Enzyme Inhibition : The trifluoromethyl group can enhance the binding affinity to target enzymes by stabilizing interactions through hydrogen bonding. This results in the inhibition of enzyme activity, which is crucial for various biochemical pathways .

- Cellular Effects : This compound has been shown to modulate cell signaling pathways, affecting gene expression related to oxidative stress and apoptosis. Such modulation can lead to altered cellular metabolism and function .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

In cellular models, this compound has shown promise in inhibiting cancer cell proliferation. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through its effects on cyclooxygenase (COX) enzymes. It demonstrated a higher potency in inhibiting COX-2 compared to COX-1, indicating a selective action that could minimize side effects associated with non-selective anti-inflammatory drugs .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 μM after 48 hours of treatment.

- Anti-inflammatory Activity Assessment :

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Enhanced lipophilicity due to the trifluoromethyl group improves absorption across biological membranes.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to reactive intermediates that may further interact with cellular components .

- Excretion : Excretion pathways are yet to be fully elucidated but are expected to involve renal clearance mechanisms.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-fluoro-3-nitro-5-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step halogenation, nitration, and fluorination reactions. A plausible route includes:

Halogenation : Starting with a pyridine derivative, introduce fluorine at position 2 via nucleophilic substitution using KF or CsF under anhydrous conditions .

Nitration : Introduce the nitro group at position 3 using a nitrating agent (e.g., HNO₃/H₂SO₄). The trifluoromethyl group at position 5 directs electrophilic substitution to the meta position .

Trifluoromethylation : If the trifluoromethyl group is not pre-existing, methods like halogen exchange (e.g., using SF₄ or CF₃Cu) may be applied .

Key considerations include temperature control (<50°C for nitration to avoid side reactions) and inert atmospheres to preserve fluorine substituents .

Basic: What analytical techniques are critical for characterizing this compound?

NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ ~ -60 ppm for CF₃, -110 ppm for aromatic F) .

- ¹H NMR resolves aromatic protons (coupling patterns indicate substituent positions).

Mass Spectrometry (HRMS) : Confirms molecular weight (C₆H₃F₄N₂O₂, theoretical MW: 231.09 g/mol) and fragmentation patterns .

HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Advanced: How does regioselectivity challenge the introduction of substituents in this compound?

The trifluoromethyl group at position 5 exerts strong electron-withdrawing effects, directing nitration to position 3. However, steric hindrance from the fluorine at position 2 can reduce reaction efficiency. Strategies to mitigate this include:

- Using low-temperature nitration (-10°C) to favor kinetic control over thermodynamic pathways .

- Employing Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states .

Contradictory reports on yields (30–70%) highlight the need for optimization based on precursor reactivity .

Advanced: How should researchers address contradictions in reported reaction yields for fluorination steps?

Discrepancies in fluorination yields (e.g., 40% vs. 65%) may arise from:

- Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes intermediates .

- Catalyst choice : CsF often outperforms KF due to higher solubility in polar aprotic solvents (e.g., DMF) .

Methodological recommendations: - Conduct kinetic studies to identify rate-limiting steps.

- Use in-situ FTIR to monitor F⁻ consumption and optimize stoichiometry .

Advanced: What role does this compound play in medicinal chemistry research?

The nitro and trifluoromethyl groups make it a versatile building block for:

Enzyme inhibition studies : The nitro group can be reduced to an amine for coordination with metalloenzymes .

Antimicrobial agents : Derivatives with imidazole or pyrrolidine moieties show activity against resistant pathogens .

PET radiotracers : Fluorine-18 labeling is feasible via nucleophilic aromatic substitution .

Note : Biological testing requires strict adherence to in-vitro protocols; in-vivo use is prohibited without regulatory approval .

Basic: What safety protocols are essential for handling this compound?

- Storage : Under argon at -20°C to prevent nitro group decomposition .

- Solubility : Use DMSO or DMF (not water) for stock solutions to avoid hydrolysis .

- Waste disposal : Neutralize nitro-containing waste with NaHCO₃ before incineration .

Advanced: How can computational modeling aid in predicting reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.